molecular formula C20H19ClN8O3 B11547309 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11547309
M. Wt: 454.9 g/mol
InChI Key: JLECYCADXSLPQV-LPYMAVHISA-N
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Description

4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a morpholine ring, and various substituents including a chlorophenyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of Substituents: The chlorophenyl and nitrophenyl groups are introduced via nucleophilic substitution reactions. The morpholine ring is incorporated through a similar substitution reaction.

    Final Assembly: The final compound is assembled by reacting the intermediate products under specific conditions, often involving the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazine moiety.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Cancer Research:

Industry

    Dye and Pigment Production: The compound’s structure allows for the development of new dyes and pigments with specific properties.

    Polymer Science: It can be used as a monomer or additive in the synthesis of polymers with unique characteristics.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2-(TRIFLUOROMETHYL)QUINAZOLINE: This compound shares a similar hydrazine moiety and chlorophenyl group but differs in the core structure and substituents.

    5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Another compound with a chlorophenyl group, but with a different core structure and functional groups.

Uniqueness

The uniqueness of 4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE lies in its combination of a triazine core with diverse substituents, providing a versatile platform for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C20H19ClN8O3

Molecular Weight

454.9 g/mol

IUPAC Name

2-N-[(E)-(4-chlorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19ClN8O3/c21-15-3-1-14(2-4-15)13-22-27-19-24-18(23-16-5-7-17(8-6-16)29(30)31)25-20(26-19)28-9-11-32-12-10-28/h1-8,13H,9-12H2,(H2,23,24,25,26,27)/b22-13+

InChI Key

JLECYCADXSLPQV-LPYMAVHISA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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